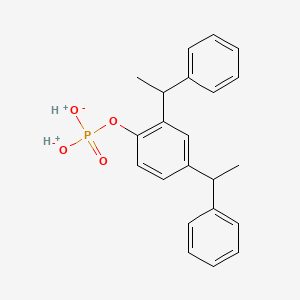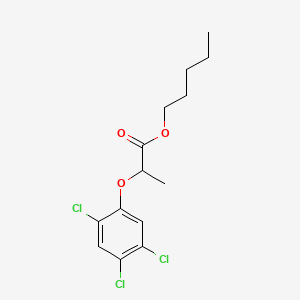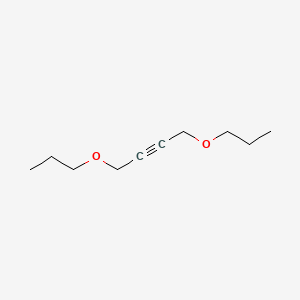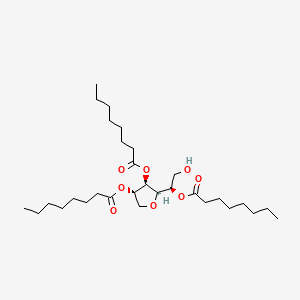
Sorbitan, trioctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sorbitan, trioctanoate is a nonionic surfactant and emulsifier commonly used in various industrial and pharmaceutical applications. It is derived from sorbitol, a sugar alcohol, and octanoic acid, a medium-chain fatty acid. The compound is known for its ability to stabilize emulsions, making it a valuable ingredient in cosmetics, pharmaceuticals, and food products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sorbitan, trioctanoate is synthesized through the esterification of sorbitan with octanoic acid. The reaction typically involves heating sorbitan and octanoic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction is carried out until the desired degree of esterification is achieved, followed by purification through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions: Sorbitan, trioctanoate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Esterification: Sorbitan and octanoic acid in the presence of sulfuric acid or p-toluenesulfonic acid.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Esterification: this compound.
Hydrolysis: Sorbitan and octanoic acid.
Oxidation: Oxidized derivatives of sorbitan and octanoic acid.
Reduction: Reduced derivatives of sorbitan and octanoic acid.
Aplicaciones Científicas De Investigación
Sorbitan, trioctanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes, including emulsification and solubilization.
Biology: Employed in the preparation of biological samples and as a stabilizer in enzyme reactions.
Medicine: Utilized in pharmaceutical formulations to enhance the stability and bioavailability of active ingredients.
Mecanismo De Acción
The mechanism of action of sorbitan, trioctanoate involves its ability to reduce surface tension and stabilize emulsions. The compound has both hydrophilic and hydrophobic regions, allowing it to interact with both water and oil phases. This amphiphilic nature enables this compound to form micelles, which encapsulate and disperse hydrophobic substances in aqueous solutions. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, enhancing the solubility and stability of various compounds .
Comparación Con Compuestos Similares
- Sorbitan monostearate (Span 60)
- Sorbitan tristearate (Span 65)
- Sorbitan monolaurate (Span 20)
- Polysorbates (Tween series)
Comparison: Sorbitan, trioctanoate is unique due to its specific fatty acid chain length (octanoic acid), which imparts distinct emulsifying properties compared to other sorbitan esters. While sorbitan monostearate and sorbitan tristearate are derived from stearic acid, and sorbitan monolaurate from lauric acid, this compound offers a balance between hydrophilicity and lipophilicity, making it suitable for a broader range of applications .
Propiedades
Número CAS |
94131-37-0 |
|---|---|
Fórmula molecular |
C30H54O8 |
Peso molecular |
542.7 g/mol |
Nombre IUPAC |
[(3S,4R,5R)-5-[(1R)-2-hydroxy-1-octanoyloxyethyl]-4-octanoyloxyoxolan-3-yl] octanoate |
InChI |
InChI=1S/C30H54O8/c1-4-7-10-13-16-19-26(32)36-24(22-31)29-30(38-28(34)21-18-15-12-9-6-3)25(23-35-29)37-27(33)20-17-14-11-8-5-2/h24-25,29-31H,4-23H2,1-3H3/t24-,25+,29-,30-/m1/s1 |
Clave InChI |
YPSQXMOPHRARAQ-LPKQAODOSA-N |
SMILES isomérico |
CCCCCCCC(=O)O[C@H]1CO[C@@H]([C@@H]1OC(=O)CCCCCCC)[C@@H](CO)OC(=O)CCCCCCC |
SMILES canónico |
CCCCCCCC(=O)OC1COC(C1OC(=O)CCCCCCC)C(CO)OC(=O)CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


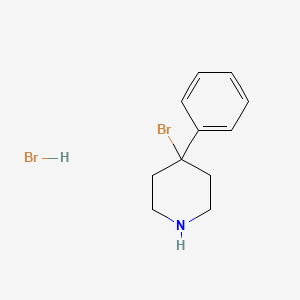
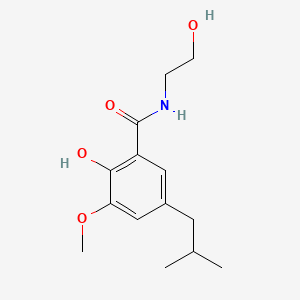
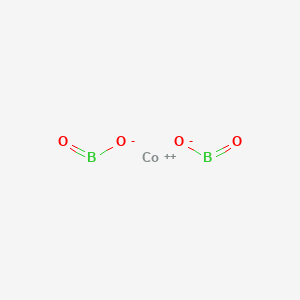

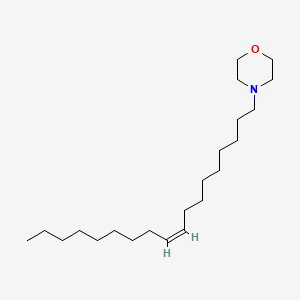
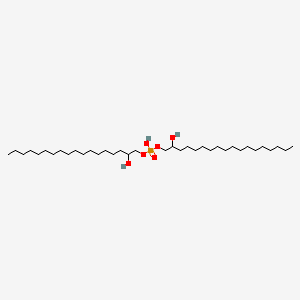
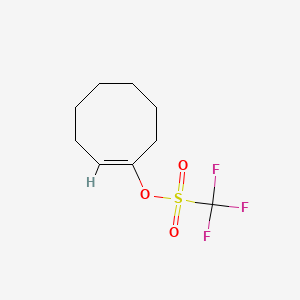
![[trans(trans)]-4,4'-Bis(4-pentylcyclohexyl)biphenyl](/img/structure/B15177492.png)
